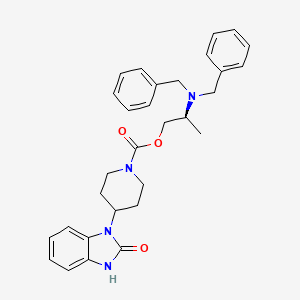
Galvestine-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galvestine-1 is a novel chemical probe used to study the glycerolipid homeostasis system in plant cells. It is particularly significant in the synthesis of monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), which are essential for the biogenesis and function of photosynthetic membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galvestine-1 is synthesized through a series of chemical reactions involving the galactosylation of diacylglycerol (DAG). The synthesis involves the use of specific reagents and catalysts to ensure the selective inhibition of MGDG synthase .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to achieve high purity and yield. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Galvestine-1 primarily undergoes inhibition reactions where it acts as a competitive inhibitor of MGDG synthase. This inhibition affects the synthesis of MGDG and DGDG in plant cells .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as UDP-Gal and diacylglycerol (DAG). The reaction conditions include specific temperature and pH levels to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from the reactions involving this compound are the inhibited forms of MGDG and DGDG synthases, leading to a reduction in the synthesis of these essential lipids in plant cells .
Scientific Research Applications
Galvestine-1 has a wide range of scientific research applications:
Mechanism of Action
Galvestine-1 exerts its effects by inhibiting the activity of MGDG synthase, an enzyme crucial for the synthesis of MGDG and DGDG in plant cells. This inhibition disrupts the lipid homeostasis system, affecting the biogenesis and function of photosynthetic membranes . The molecular targets of this compound include the isoforms of MGDG synthase (MGD1, MGD2, and MGD3), and it acts by binding to the active site of these enzymes .
Comparison with Similar Compounds
Similar Compounds
Disruptol-A: Another compound that affects pollen tube growth and lipid metabolism.
Disruptol-B: Similar to Disruptol-A, it disrupts pollen tube growth and affects lipid homeostasis.
Uniqueness of Galvestine-1
This compound is unique in its ability to selectively inhibit all isoforms of MGDG synthase, which is not achievable through genetic knockouts. This makes it a valuable tool for studying lipid metabolism and homeostasis in plant cells .
Properties
Molecular Formula |
C30H34N4O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(2S)-2-(dibenzylamino)propyl] 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C30H34N4O3/c1-23(33(20-24-10-4-2-5-11-24)21-25-12-6-3-7-13-25)22-37-30(36)32-18-16-26(17-19-32)34-28-15-9-8-14-27(28)31-29(34)35/h2-15,23,26H,16-22H2,1H3,(H,31,35)/t23-/m0/s1 |
InChI Key |
ZZCOBRRMCZXMNJ-QHCPKHFHSA-N |
Isomeric SMILES |
C[C@@H](COC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC(COC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonyms |
galvestine-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















